2-(4-tert-Butylphenoxy)cyclohexan-1-ol
Overview
Description
Terbium(III) bis-phthalocyaninato, commonly referred to as terbium(III) bis-phthalocyaninato single-molecule magnet, is a coordination compound that has garnered significant attention in the field of molecular magnetism. This compound consists of a terbium ion coordinated by two phthalocyanine ligands, forming a double-decker structure. It exhibits unique magnetic properties, making it a promising candidate for applications in molecular electronics and spintronics .
Mechanism of Action
Target of Action
The primary target of 2-(4-tert-butylphenoxy)cyclohexanol, also known as tBPC, is the Y4 receptor . The Y4 receptor is a type of neuropeptide Y receptor, which is a class of G protein-coupled receptors that are involved in a wide range of physiological and pathophysiological processes.
Mode of Action
tBPC acts as a positive allosteric modulator of the Y4 receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. This results in an increase in the activation of the Y4 receptor, leading to enhanced G-protein signaling and arrestin3 recruitment .
Pharmacokinetics
It is soluble in dmso and ethanol , suggesting that it may have good bioavailability
Result of Action
The activation of the Y4 receptor by tBPC can lead to a variety of cellular effects, depending on the specific cell type and physiological context. These effects could include changes in cell signaling, gene expression, and cellular function. The potentiation of Y4R activation in G-protein signaling and arrestin3 recruitment experiments has been observed .
Biochemical Analysis
Biochemical Properties
2-(4-tert-butylphenoxy)cyclohexanol has been found to interact with the Y4 receptor, a G-protein coupled receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site. This binding can modulate the receptor’s response to its ligand, leading to enhanced signaling .
Cellular Effects
In cellular systems, 2-(4-tert-butylphenoxy)cyclohexanol can influence cell function by modulating Y4 receptor signaling. This can have downstream effects on various cellular processes, including gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.
Molecular Mechanism
The molecular mechanism of action of 2-(4-tert-butylphenoxy)cyclohexanol involves its binding to the Y4 receptor. This binding enhances the receptor’s response to its ligand, leading to increased activation of the associated G-protein . This can result in changes in intracellular signaling pathways, potentially influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terbium(III) bis-phthalocyaninato typically involves the reaction of terbium chloride with phthalocyanine ligands under specific conditions. One common method is to dissolve terbium chloride in a suitable solvent, such as dimethylformamide, and then add phthalocyanine ligands. The reaction mixture is heated to facilitate the formation of the double-decker complex. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of terbium(III) bis-phthalocyaninato can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Terbium(III) bis-phthalocyaninato undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic structure of the phthalocyanine ligands and the coordination environment of the terbium ion .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize terbium(III) bis-phthalocyaninato, leading to changes in its magnetic properties.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the compound, affecting its electronic structure and magnetic behavior.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized terbium(III) bis-phthalocyaninato derivatives, while reduction can yield reduced forms of the compound. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Terbium(III) bis-phthalocyaninato has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) bis-phthalocyaninato: Similar to terbium(III) bis-phthalocyaninato, this compound also exhibits interesting magnetic properties but with different electronic and magnetic behavior due to the presence of yttrium instead of terbium.
Lanthanum(III) bis-phthalocyaninato: Another similar compound, lanthanum(III) bis-phthalocyaninato, has distinct magnetic properties and coordination chemistry compared to terbium(III) bis-phthalocyaninato.
Uniqueness
Terbium(III) bis-phthalocyaninato stands out due to its unique combination of slow magnetic relaxation, quantum tunneling of magnetization, and stability. These properties make it a valuable compound for applications in molecular electronics, spintronics, and quantum computing, where precise control of magnetic behavior at the molecular level is essential .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIXUILRMBSXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051834 | |
Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light to dark amber crystalline solid; [MSDSonline] | |
Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4588 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1942-71-8, 130336-40-2 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can spectroscopic techniques help characterize a compound like tBPC?
A1: Spectroscopic methods are essential for identifying and characterizing compounds. Techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can provide information on:
Q2: What is a phthalocyanine, and how are its properties relevant to material science?
A2: Phthalocyanines are macrocyclic compounds known for their intense blue-green colors and exceptional stability. They find applications in:
- Organic semiconductors: Their electronic properties make them valuable in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. []
Q3: Can you explain the concept of Single-Molecule Magnets (SMMs) discussed in some of the papers?
A3: Single-molecule magnets (SMMs) are individual molecules exhibiting slow magnetic relaxation, potentially enabling high-density data storage. [, ] Lanthanide-based SMMs, like those containing terbium (Tb), are particularly interesting due to their strong magnetic anisotropy. [, ] Researchers are exploring ways to control and manipulate their magnetic properties for various applications.
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